![molecular formula C6H5N3S B081154 チエノ[2,3-d]ピリミジン-4-アミン CAS No. 14080-56-9](/img/structure/B81154.png)

チエノ[2,3-d]ピリミジン-4-アミン

概要

説明

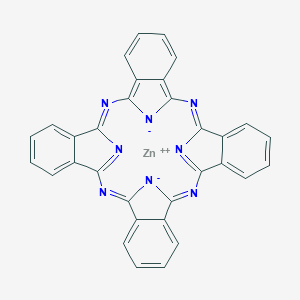

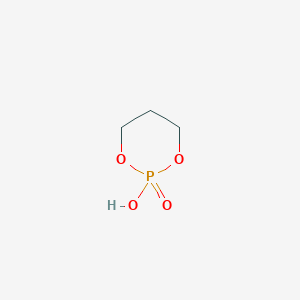

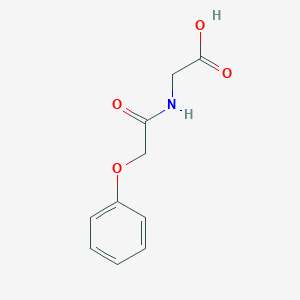

Thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyrimidine ring.

科学的研究の応用

Thieno[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications:

作用機序

Target of Action

Thieno[2,3-d]pyrimidin-4-amine primarily targets the Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . Cyt-bd is an attractive drug target, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

Thieno[2,3-d]pyrimidin-4-amine inhibits Cyt-bd . This inhibition disrupts the energy metabolism of Mycobacterium tuberculosis, leading to ATP depletion .

Biochemical Pathways

The inhibition of Cyt-bd affects the energy metabolism pathway of Mycobacterium tuberculosis . This disruption leads to ATP depletion, affecting the survival and proliferation of the bacteria .

Pharmacokinetics

Its activity against mycobacterium tuberculosis suggests that it may have suitable adme (absorption, distribution, metabolism, and excretion) properties for therapeutic use .

Result of Action

Thieno[2,3-d]pyrimidin-4-amine displays activity against Mycobacterium bovis BCG and the Mycobacterium tuberculosis clinical isolate strain N0145 with ATP IC50 values from 6 to 54 μM in the presence of Q203 . This suggests that the compound effectively inhibits the growth and proliferation of these bacteria by disrupting their energy metabolism .

Action Environment

The action of Thieno[2,3-d]pyrimidin-4-amine can be influenced by various environmental factors. For instance, the compound was less potent against Mycobacterium tuberculosis H37Rv compared to N0145, which may be attributed to the higher expression of the Cyt-bd-encoding genes in the laboratory-adapted M. tuberculosis H37Rv strain .

生化学分析

Biochemical Properties

Thieno[2,3-d]pyrimidin-4-amine has been found to interact with various enzymes and proteins in biochemical reactions . For instance, it has been reported to inhibit Cytochrome bd oxidase (Cyt-bd), an enzyme found in Mycobacterium tuberculosis . The nature of these interactions is often characterized by binding interactions, leading to enzyme inhibition or activation .

Cellular Effects

Thieno[2,3-d]pyrimidin-4-amine can have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit the Cyt-bd in Mycobacterium tuberculosis, affecting the bacterium’s energy metabolism .

Molecular Mechanism

The molecular mechanism of Thieno[2,3-d]pyrimidin-4-amine involves its binding interactions with biomolecules, leading to changes in enzyme activity and gene expression . For example, its inhibition of Cyt-bd is due to its binding to the enzyme, which disrupts its normal function .

Temporal Effects in Laboratory Settings

The effects of Thieno[2,3-d]pyrimidin-4-amine can change over time in laboratory settings . Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Thieno[2,3-d]pyrimidin-4-amine can vary with different dosages in animal models

Metabolic Pathways

Thieno[2,3-d]pyrimidin-4-amine is involved in certain metabolic pathways, interacting with enzymes and cofactors

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . Another approach involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods: Industrial production methods for thieno[2,3-d]pyrimidin-4-amine are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, with appropriate optimization of reaction conditions to ensure high yield and purity.

化学反応の分析

Types of Reactions: Thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form thieno[2,3-d]pyrimidin-4-one derivatives.

Reduction: Reduction reactions can convert thieno[2,3-d]pyrimidin-4-amine to its corresponding dihydro derivatives.

Substitution: Nucleophilic substitution reactions can introduce various substituents at the amino group or other positions on the ring system.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions include thieno[2,3-d]pyrimidin-4-one derivatives, dihydrothieno[2,3-d]pyrimidin-4-amines, and various substituted thieno[2,3-d]pyrimidin-4-amines .

類似化合物との比較

Thieno[3,2-d]pyrimidin-4-amine: Similar in structure but differs in the position of the thiophene ring fusion.

Thieno[3,4-b]pyridine: Another related compound with a different ring fusion pattern.

Uniqueness: Thieno[2,3-d]pyrimidin-4-amine is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological properties. Its ability to inhibit cytochrome bd oxidase makes it particularly valuable in the development of new antimicrobial agents .

特性

IUPAC Name |

thieno[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3S/c7-5-4-1-2-10-6(4)9-3-8-5/h1-3H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYTQGJLVGDSCLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=NC=NC(=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401415 | |

| Record name | thieno[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14080-56-9 | |

| Record name | Thieno[2,3-d]pyrimidin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14080-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | thieno[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | thieno[2,3-d]pyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What kind of biological activities have been reported for Thieno[2,3-d]pyrimidin-4-amine derivatives?

A1: Thieno[2,3-d]pyrimidin-4-amine derivatives have shown promising antitumor [, , ] and antiviral activities []. Specifically, they have demonstrated efficacy against various cancer cell lines including BCG-823 (gastric cancer) [], MCF-7 (breast cancer) [], A549 (lung cancer) [], CT26 (colon cancer) [], and HepG2 (liver cancer) [], as well as against Hepatitis C virus (HCV) []. Additionally, some derivatives exhibit potent activity against non-replicative Mycobacterium tuberculosis [].

Q2: What are the structural features of Thieno[2,3-d]pyrimidin-4-amine derivatives that influence their antitumor activity?

A2: Research suggests that the enantiomeric form and the substituent at the 4-amino position of the Thieno[2,3-d]pyrimidin-4-amine scaffold play crucial roles in antitumor activity. For instance, the R-enantiomer of N-(1-phenylethyl)-2-trifluoromethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine displayed higher activity against the MCF-7 cell line compared to its S-enantiomer []. Additionally, modifications at the N-aryl position of 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amines significantly impacted their cytotoxicity against A549, CT26, and HepG2 cell lines [].

Q3: How does the Thieno[2,3-d]pyrimidin-4-amine derivative IB-32 inhibit Hepatitis C virus replication?

A3: IB-32, a Thieno[2,3-d]pyrimidin-4-amine derivative, inhibits HCV replication primarily by suppressing the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) []. STAT3 is a cellular factor essential for HCV replication, making it a viable therapeutic target. This inhibitory effect on STAT3 phosphorylation makes IB-32 a potential candidate for both antiviral and anticancer therapies.

Q4: What are the common synthetic approaches for producing Thieno[2,3-d]pyrimidin-4-amine derivatives?

A4: Several synthetic routes have been explored for Thieno[2,3-d]pyrimidin-4-amine derivatives. One approach involves nucleophilic substitution of 4-chloro-Thieno[2,3-d]pyrimidine derivatives with various amines [, ]. Another method employs a one-pot, four-component reaction using a ketone, malononitrile, sulfur (S8), and formamide in the presence of a Na2HPO4 catalyst [, , , ]. This latter approach offers a more efficient and atom-economical alternative to traditional multi-step syntheses.

Q5: Have any studies investigated the structure-activity relationship of Thieno[2,3-d]pyrimidin-4-amine derivatives as EGFR inhibitors?

A5: Yes, research has focused on modifying 6-bromo[2,3-d]thienopyrimidines via Heck coupling reactions to develop new EGFR inhibitors []. This study highlighted the influence of the catalyst, solvent, base, and additives on the Heck coupling efficiency. The results indicated that incorporating acrylate moieties onto the Thieno[2,3-d]pyrimidine scaffold holds promise for designing potent and selective EGFR inhibitors.

Q6: Are there any established methods for synthesizing Thieno[2,3-d]pyrimidin-4-amine libraries?

A6: Yes, microwave-assisted synthesis has proven effective for generating diverse libraries of furo- and thieno[2,3-d]pyrimidin-4-amine derivatives [, ]. This method provides several advantages, including shorter reaction times, higher yields, and the potential for automation, making it suitable for high-throughput screening and drug discovery efforts.

Q7: Are there any available analytical methods to characterize and quantify Thieno[2,3-d]pyrimidin-4-amine derivatives?

A7: While specific analytical methods are not detailed in the provided research, scientists commonly employ techniques like single-crystal X-ray diffraction to determine the structures of newly synthesized Thieno[2,3-d]pyrimidin-4-amine derivatives [, ]. Additionally, spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry are routinely used for structural characterization and purity assessment.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Aminobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B81071.png)